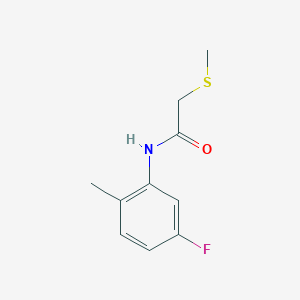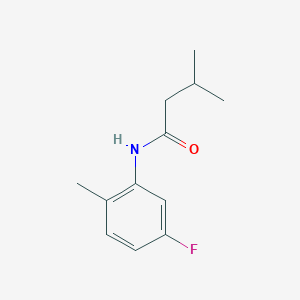
1-Benzyl-3-(3-ethynylphenyl)-1-methylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl-3-(3-ethynylphenyl)-1-methylurea, also known as AG-1478, is a small molecule inhibitor that targets the epidermal growth factor receptor (EGFR). EGFR is a transmembrane receptor that plays a significant role in cell proliferation, differentiation, and survival. Overexpression of EGFR is associated with various types of cancer, making it an attractive target for cancer therapy. AG-1478 has been extensively studied for its potential as an anticancer agent.
Wirkmechanismus
1-Benzyl-3-(3-ethynylphenyl)-1-methylurea is a reversible inhibitor of EGFR tyrosine kinase activity. It competes with ATP for binding to the ATP-binding site of the receptor, preventing its activation and downstream signaling. This leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
1-Benzyl-3-(3-ethynylphenyl)-1-methylurea has been shown to have several biochemical and physiological effects. It inhibits the phosphorylation of EGFR and downstream signaling molecules such as MAPK and Akt. This leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells. 1-Benzyl-3-(3-ethynylphenyl)-1-methylurea has also been shown to inhibit the migration and invasion of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
1-Benzyl-3-(3-ethynylphenyl)-1-methylurea has several advantages as a research tool. It is a highly selective inhibitor of EGFR, with minimal off-target effects. It is also a reversible inhibitor, allowing for the study of EGFR signaling dynamics. However, 1-Benzyl-3-(3-ethynylphenyl)-1-methylurea has some limitations as well. It has poor solubility in water, making it difficult to use in aqueous solutions. It also has a relatively short half-life in vivo, limiting its efficacy as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for the study of 1-Benzyl-3-(3-ethynylphenyl)-1-methylurea. One area of research is the development of more potent and selective EGFR inhibitors. Another area of research is the study of EGFR signaling dynamics in cancer cells using reversible inhibitors like 1-Benzyl-3-(3-ethynylphenyl)-1-methylurea. Additionally, the combination of 1-Benzyl-3-(3-ethynylphenyl)-1-methylurea with other anticancer agents is an area of active research, with the potential to enhance its efficacy as a therapeutic agent.
Synthesemethoden
1-Benzyl-3-(3-ethynylphenyl)-1-methylurea can be synthesized using various methods. One of the most common methods involves the reaction of 3-ethynylaniline with benzyl isocyanate in the presence of a base to form 1-benzyl-3-(3-ethynylphenyl) urea. This intermediate is then reacted with methyl isocyanate in the presence of a base to form 1-Benzyl-3-(3-ethynylphenyl)-1-methylurea.
Wissenschaftliche Forschungsanwendungen
1-Benzyl-3-(3-ethynylphenyl)-1-methylurea has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. 1-Benzyl-3-(3-ethynylphenyl)-1-methylurea works by binding to the ATP-binding site of EGFR, preventing its activation and downstream signaling. This leads to cell cycle arrest and apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
1-benzyl-3-(3-ethynylphenyl)-1-methylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O/c1-3-14-10-7-11-16(12-14)18-17(20)19(2)13-15-8-5-4-6-9-15/h1,4-12H,13H2,2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXYNAARYHQRXDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)NC2=CC=CC(=C2)C#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-3-(3-ethynylphenyl)-1-methylurea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Cyclopropyl-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]methanone](/img/structure/B7514075.png)
![1-[4-(Cyclobutanecarbonyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7514078.png)



![N-[2-(furan-2-yl)ethyl]-3H-benzimidazole-5-carboxamide](/img/structure/B7514105.png)
![Cyclopropyl-[4-(2,4-dimethylbenzoyl)piperazin-1-yl]methanone](/img/structure/B7514112.png)

![1-(4-Chlorophenoxy)-3-[furan-2-ylmethyl(methyl)amino]propan-2-ol](/img/structure/B7514123.png)
![2,3,4a,5,6,7,8,8a-Octahydrobenzo[b][1,4]oxazin-4-yl-(4-ethoxyphenyl)methanone](/img/structure/B7514132.png)

![1-(5,7-dimethyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidin-4-yl)-2-(4-methoxyphenyl)ethanone](/img/structure/B7514155.png)

